2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid 2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 1218179-30-6
VCID: VC2909967
InChI: InChI=1S/C16H19NO3/c1-9-2-5-14(13(6-9)16(19)20)17-15(18)12-8-10-3-4-11(12)7-10/h2,5-6,10-12H,3-4,7-8H2,1H3,(H,17,18)(H,19,20)
SMILES: CC1=CC(=C(C=C1)NC(=O)C2CC3CCC2C3)C(=O)O
Molecular Formula: C16H19NO3
Molecular Weight: 273.33 g/mol

2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid

CAS No.: 1218179-30-6

Cat. No.: VC2909967

Molecular Formula: C16H19NO3

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid - 1218179-30-6

Specification

CAS No. 1218179-30-6
Molecular Formula C16H19NO3
Molecular Weight 273.33 g/mol
IUPAC Name 2-(bicyclo[2.2.1]heptane-2-carbonylamino)-5-methylbenzoic acid
Standard InChI InChI=1S/C16H19NO3/c1-9-2-5-14(13(6-9)16(19)20)17-15(18)12-8-10-3-4-11(12)7-10/h2,5-6,10-12H,3-4,7-8H2,1H3,(H,17,18)(H,19,20)
Standard InChI Key FVJCXKNWBYJBCE-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)C2CC3CCC2C3)C(=O)O
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)C2CC3CCC2C3)C(=O)O

Introduction

Basic Chemical Information and Identification

2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid is an organic compound with significant structural complexity that incorporates both a bicyclic system and aromatic components. The compound is formally categorized among carboxylic acids and amides, containing a distinctive bicyclo[2.2.1]heptane moiety connected to a methylbenzoic acid unit through an amide linkage. This arrangement creates a molecule with multiple functional groups and potential reaction sites that contribute to its chemical versatility.

The compound possesses several identifiers that facilitate its recognition in chemical databases and literature. Its unique CAS registry number (1218179-30-6) serves as a definitive identifier in chemical repositories, enabling researchers to track its presence in scientific literature and regulatory documentation. The molecular formula C₁₆H₁₉NO₃ indicates its atomic composition, highlighting the presence of carbon, hydrogen, nitrogen, and oxygen atoms in specific proportions that define its chemical identity and reactivity patterns.

Physical Properties and Structural Characteristics

The physical properties of 2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid are directly influenced by its complex structure and functional group arrangement. With a molecular weight of 273.33 g/mol, the compound falls within the medium molecular weight range for organic molecules, which affects its solubility, diffusion properties, and potential for membrane permeability in biological systems. The presence of both hydrophilic (carboxylic acid, amide) and hydrophobic (bicyclic, aromatic) regions creates an amphipathic character that influences its behavior in various solvent environments.

The defining structural features of this compound include:

Structural ComponentDescriptionFunctional Significance
Bicyclo[2.2.1]heptaneRigid bicyclic aliphatic structureProvides conformational constraint
Amide LinkageConnects the bicyclic and aromatic portionsContributes to hydrogen bonding capacity
Methylbenzoic AcidAromatic ring with methyl and carboxylic acid substituentsOffers sites for potential derivatization
Carboxylic AcidTerminal functional groupProvides acidity and capacity for salt formation

The three-dimensional structure of 2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid can be visualized using molecular modeling software, which aids in understanding its spatial arrangement and potential interactions with biological targets. This spatial configuration is particularly important for predicting its behavior in biological systems, including potential binding to enzymes or receptors.

Structural Analysis and Spatial Configuration

The three-dimensional configuration of 2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid represents a fascinating study in molecular architecture, with its rigid bicyclic framework creating a distinct spatial arrangement that influences its chemical behavior. The bicyclo[2.2.1]heptane portion introduces a significant degree of conformational constraint to the molecule, limiting rotational freedom and potentially enhancing binding specificity in biological environments. This bicyclic structure shares similarities with the frameworks found in other bicyclic compounds such as Bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid, though with different substituent patterns .

Structural Comparison with Related Compounds

When comparing 2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid with structurally related bicyclic compounds, several distinguishing features become apparent. While compounds such as Bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid share the same bicyclic core, they differ significantly in their substitution patterns and functional group arrangements . These structural differences have profound implications for reactivity, physical properties, and biological behavior.

The bicyclo[2.2.1]heptane skeleton provides a rigid framework that limits conformational flexibility, a characteristic shared with other molecules featuring this structural motif. Recent synthetic advances have expanded the accessibility of bicyclo[2.2.1]heptane derivatives with functionalized bridgehead carbons, creating new opportunities for developing compounds with similar structural features . These developments suggest potential alternative synthetic routes for compounds like 2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid or structural analogs with modified properties.

The aromatic portion of the molecule, consisting of a 5-methylbenzoic acid moiety, introduces additional structural complexity and reactivity. The methyl substituent at the 5-position of the aromatic ring can influence electron density distribution, potentially affecting reactions at the carboxylic acid group or interactions with biological targets. This structural feature distinguishes the compound from simpler benzoic acid derivatives and contributes to its unique chemical profile.

Synthetic ApproachAdvantagesChallenges
Amide CouplingDirect formation of key linkageSelectivity with multiple functional groups
Diels-Alder StrategyEfficient construction of bicyclic coreStereochemical control
Continuous Flow MethodsEnhanced process controlInitial setup complexity
Automated SystemsReproducibility and efficiencySystem programming requirements
Safety AspectRecommendationRationale
Personal ProtectionGloves, laboratory coat, safety glassesStandard protection for organic compounds
Storage ConditionsTightly sealed, inert atmosphere, cool temperaturePrevents degradation and contamination
IncompatibilitiesBases, strong oxidizers, reducing agentsPotential for unwanted reactions
DisposalAccording to local regulations for organic wasteEnvironmental protection consideration

Future Research Directions

The exploration of 2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid represents a rich territory for future scientific investigation across multiple disciplines. Several promising research avenues could significantly advance understanding of this compound and expand its potential applications. Structure-function relationship studies represent one such direction, where systematic modification of specific portions of the molecule could reveal how structural features influence physicochemical properties and biological activities. These investigations could generate valuable insights for designing optimized derivatives with enhanced properties for specific applications.

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